Cas no 935528-07-7 ((4-Ethynylphenyl)methanamine hydrochloride)
(4-Ethynylphenyl)methanamine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (4-Ethynylphenyl)methanamine hydrochloride
- SY251658
- SCHEMBL15878723
- 1-(4-Ethynylphenyl)methanamine--hydrogen chloride (1/1)
- 4-ETHYNYL-BENZENEMETHANAMINE HCL
- A936668
- (4-Ethynylphenyl)methanamine HCl
- D82698
- BS-18259
- MFCD27922631
- (4-ethynylphenyl)methanamine;hydrochloride
- 935528-07-7
- DTXSID20583103
- CS-0188480
- 4-Ethynylbenzylamine Hydrochloride
- A50671
- (4-Ethynylphenyl)methanaminehydrochloride
- EN300-233952
- AKOS022173587
- 1-(4-ETHYNYLPHENYL)METHANAMINE HYDROCHLORIDE
-
- MDL: MFCD27922631
- Inchi: 1S/C9H9N.ClH/c1-2-8-3-5-9(7-10)6-4-8;/h1,3-6H,7,10H2;1H
- InChI Key: ONVUDJVSWPEZND-UHFFFAOYSA-N
- SMILES: Cl.NCC1C=CC(C#C)=CC=1
Computed Properties
- Exact Mass: 167.0501770g/mol
- Monoisotopic Mass: 167.0501770g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 134
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26Ų
(4-Ethynylphenyl)methanamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KN582-1g |
(4-Ethynylphenyl)methanamine hydrochloride |
935528-07-7 | 95+% | 1g |
1054.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KN582-200mg |
(4-Ethynylphenyl)methanamine hydrochloride |
935528-07-7 | 95+% | 200mg |
345.0CNY | 2021-07-14 | |
| Alichem | A019117833-1g |
(4-Ethynylphenyl)methanamine hydrochloride |
935528-07-7 | 95% | 1g |
$584.24 | 2023-08-31 | |
| Alichem | A019117833-5g |
(4-Ethynylphenyl)methanamine hydrochloride |
935528-07-7 | 95% | 5g |
$1591.92 | 2023-08-31 | |
| Ambeed | A507716-100mg |
(4-Ethynylphenyl)methanamine hydrochloride |
935528-07-7 | 95% | 100mg |
$41.0 | 2025-04-15 | |
| Ambeed | A507716-250mg |
(4-Ethynylphenyl)methanamine hydrochloride |
935528-07-7 | 95% | 250mg |
$58.0 | 2025-04-15 | |
| Ambeed | A507716-1g |
(4-Ethynylphenyl)methanamine hydrochloride |
935528-07-7 | 95% | 1g |
$134.0 | 2025-04-15 | |
| Ambeed | A507716-5g |
(4-Ethynylphenyl)methanamine hydrochloride |
935528-07-7 | 95% | 5g |
$395.0 | 2025-04-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KN582-50mg |
(4-Ethynylphenyl)methanamine hydrochloride |
935528-07-7 | 95+% | 50mg |
138.0CNY | 2021-07-14 | |
| eNovation Chemicals LLC | D751151-1g |
(4-ethynylphenyl)methanamine hydrochloride |
935528-07-7 | 95+% | 1g |
$185 | 2024-06-06 |
(4-Ethynylphenyl)methanamine hydrochloride Suppliers
(4-Ethynylphenyl)methanamine hydrochloride Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on (4-Ethynylphenyl)methanamine hydrochloride
Introduction to (4-Ethynylphenyl)methanamine Hydrochloride (CAS No. 935528-07-7)
(4-Ethynylphenyl)methanamine hydrochloride, with the CAS number 935528-07-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound belongs to the class of aromatic amines and has been studied for its potential applications in drug development, particularly in the design of novel bioactive molecules.
The structure of (4-Ethynylphenyl)methanamine hydrochloride features a phenyl ring substituted with an ethynyl group at the para position, linked to an amine group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various biochemical and pharmacological studies. This compound's unique structural features have positioned it as a valuable intermediate in synthetic chemistry, enabling the creation of more complex molecules with tailored biological activities.
In recent years, there has been a growing interest in exploring the pharmacological properties of aromatic amines due to their diverse biological effects. Research has indicated that compounds containing the ethynylphenyl moiety may exhibit significant interactions with biological targets, making them promising candidates for therapeutic intervention. Specifically, studies have focused on understanding how these compounds can modulate enzyme activity, receptor binding, and signal transduction pathways, which are crucial for treating various diseases.
One of the most compelling aspects of (4-Ethynylphenyl)methanamine hydrochloride is its potential role in the development of antimicrobial agents. The ethynyl group introduces a reactive site that can be further functionalized to enhance binding affinity to bacterial enzymes or cellular receptors. Preliminary studies have shown that derivatives of this compound exhibit inhibitory effects against certain pathogens, suggesting their utility in combating antibiotic-resistant strains.
The synthesis of (4-Ethynylphenyl)methanamine hydrochloride involves multi-step organic reactions, including cross-coupling reactions such as Suzuki or Sonogashira couplings, which are essential for introducing the ethynyl group onto the phenyl ring. These synthetic strategies highlight the compound's importance as a building block in medicinal chemistry. Advanced techniques in automated synthesis have further streamlined the production process, allowing for scalable and cost-effective manufacturing.
From a biochemical perspective, (4-Ethynylphenyl)methanamine hydrochloride has been investigated for its interaction with various proteins and enzymes. Its amine group can participate in hydrogen bonding and ionic interactions, which are critical for drug-receptor binding. Additionally, the phenyl ring provides a hydrophobic surface that can enhance membrane permeability, facilitating cellular uptake. These properties make it an attractive scaffold for designing molecules with improved pharmacokinetic profiles.
The compound's potential extends beyond antimicrobial applications; it has also been explored in the context of neurodegenerative diseases. Research suggests that certain aromatic amines can modulate neurotransmitter systems, offering insights into potential treatments for conditions such as Alzheimer's and Parkinson's disease. The unique structural features of (4-Ethynylphenyl)methanamine hydrochloride may enable it to interact with specific neural receptors, thereby influencing synaptic communication.
In conclusion, (4-Ethynylphenyl)methanamine hydrochloride (CAS No. 935528-07-7) represents a significant advancement in pharmaceutical chemistry. Its versatile structure and promising biological activities make it a valuable tool for researchers developing new therapeutic agents. As our understanding of its pharmacological properties continues to grow, this compound is likely to play an increasingly important role in addressing various medical challenges.
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